

# Investigating the neuropharmacology of Padsevonil

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Padsevonil*

Cat. No.: B609823

[Get Quote](#)

An In-Depth Technical Guide on the Neuropharmacology of **Padsevonil**

For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Padsevonil** (developmental code name UCB-0942) is a novel, rationally designed antiseizure medication (ASM) candidate.<sup>[1][2]</sup> It was developed as a first-in-class single molecular entity intended to interact with both presynaptic and postsynaptic targets to achieve superior anticonvulsant activity, particularly for patients with drug-resistant epilepsy.<sup>[2][3][4]</sup> Its unique mechanism involves high-affinity binding to synaptic vesicle glycoprotein 2 (SV2) and low-to-moderate affinity binding to the benzodiazepine site of the  $\gamma$ -aminobutyric acid type A (GABAA) receptor, where it acts as a partial agonist.<sup>[1][3][5]</sup> Preclinical studies and early-phase clinical trials demonstrated a promising efficacy and tolerability profile.<sup>[1][6]</sup> However, subsequent large-scale pivotal trials failed to meet their primary efficacy endpoints, leading to the discontinuation of its clinical development in 2020.<sup>[7]</sup> This guide provides a comprehensive overview of the neuropharmacology of **Padsevonil**, detailing its mechanism of action, quantitative pharmacodynamic data, and the experimental protocols used in its characterization.

## Dual Mechanism of Action

**Padsevonil** was engineered to modulate both excitatory and inhibitory neurotransmission through two distinct molecular targets.<sup>[3][6]</sup>

## Presynaptic Target: Synaptic Vesicle Glycoprotein 2 (SV2)

**Padsevonil** is a high-affinity ligand for the synaptic vesicle glycoprotein 2 (SV2).<sup>[8]</sup> Unlike its predecessors levetiracetam and brivaracetam, which are selective for the SV2A isoform, **Padsevonil** binds with high affinity to all three known isoforms: SV2A, SV2B, and SV2C.<sup>[5][9]</sup> The SV2 proteins are integral to synaptic vesicles and are thought to modulate neurotransmitter release, although the precise mechanism by which SV2A ligands exert their antiseizure effect is not fully understood.<sup>[1][10]</sup> The binding of **Padsevonil** to SV2A is characterized by significantly slower binding kinetics compared to levetiracetam and brivaracetam, with a dissociation half-life of approximately 30 minutes.<sup>[5][11]</sup>

## Postsynaptic Target: GABAA Receptor

Postsynaptically, **Padsevonil** acts as a positive allosteric modulator and partial agonist at the benzodiazepine (BZD) binding site of the GABAA receptor.<sup>[3][8][12]</sup> This binding potentiates the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.<sup>[3]</sup> By acting as a partial agonist, **Padsevonil** was designed to provide therapeutic benefits while potentially reducing the risk of tolerance and side effects commonly associated with full benzodiazepine agonists.<sup>[1][3]</sup> Its affinity for the BZD site is intentionally low-to-moderate.<sup>[1][5]</sup>



[Click to download full resolution via product page](#)

**Caption:** Dual mechanism of **Padsevonil** at the synapse.

# Quantitative Pharmacodynamics

The interactions of **Padsevonil** with its targets have been quantified through various in vitro and in vivo studies.

## Receptor Binding Affinities

Radioligand displacement assays were used to determine the binding affinity (expressed as pKi, the negative logarithm of the inhibition constant, Ki) of **Padsevonil** and comparator compounds for SV2 and GABAA receptors.

| Compound                            | Target | Affinity (pKi) | Reference(s)  |
|-------------------------------------|--------|----------------|---------------|
| Padsevonil                          | SV2A   | 8.5            | [3][5][9][11] |
| SV2B                                | 7.9    | [3][5][9][11]  |               |
| SV2C                                | 8.5    | [3][5][9][11]  |               |
| GABAA ( $\alpha 1\beta 2\gamma 2$ ) | 6.4    | [3][11][13]    |               |
| Levetiracetam                       | SV2A   | 5.2            | [5][9][11]    |
| Brivaracetam                        | SV2A   | 6.6            | [5][9][11]    |

**Table 1:** In Vitro Binding Affinities of **Padsevonil** and Comparators.

## Functional Activity at GABAA Receptors

Electrophysiological studies quantified **Padsevonil**'s functional effects on GABAA receptors, confirming its role as a positive allosteric modulator with a partial agonist profile.

| Parameter                                          | Receptor Subtype                           | Value   | Reference(s) |
|----------------------------------------------------|--------------------------------------------|---------|--------------|
| Potentiation of GABA response                      | human $\alpha 1\beta 2\gamma 2$            | 167%    | [3][14]      |
| EC50                                               | human $\alpha 1\beta 2\gamma 2$            | 138 nM  | [3][8][14]   |
| Native (rat cortical neurons)                      |                                            | 208 nM  | [3][8][14]   |
| $\alpha 1$ -containing                             |                                            | 295 nM  | [3][14]      |
| $\alpha 5$ -containing                             |                                            | 281 nM  | [3][14]      |
| $\alpha 2$ -containing                             |                                            | 1737 nM | [3][14]      |
| $\alpha 3$ -containing                             |                                            | 2089 nM | [3][14]      |
| Relative Efficacy                                  | vs. Zolpidem ( $\alpha 1\beta 2\gamma 2$ ) | 41%     | [3][14]      |
| vs. Chlordiazepoxide ( $\alpha 1\beta 2\gamma 2$ ) |                                            | 60%     | [14]         |
| vs. Chlordiazepoxide ( $\alpha 2\beta 2\gamma 2$ ) |                                            | 26%     | [14]         |

**Table 2:** Functional Activity of **Padsevonil** at GABA<sub>A</sub> Receptors.

## In Vivo Target Occupancy

In vivo studies in both mice and humans confirmed that **Padsevonil** engages its targets in a dose-dependent manner, with high SV2A occupancy achieved at lower doses and GABA<sub>A</sub> receptor occupancy occurring at higher doses.[3][5]

| Species          | Target    | Parameter | Value                  | Reference(s) |
|------------------|-----------|-----------|------------------------|--------------|
| Mouse            | SV2A      | ED50      | 0.2 mg/kg              | [3][5][11]   |
| GABAA (BZD site) |           | ED50      | 36 mg/kg               | [3][5][11]   |
| Human            | SV2A      | Occupancy | >90% (at >100 mg bid)  | [1][15][16]  |
| GABAA (BZD site) | Occupancy |           | ~13.4% (at 400 mg bid) | [1][15]      |

**Table 3:** In Vivo Target Occupancy of **Padsevonil**.

## Experimental Protocols

The characterization of **Padsevonil**'s neuropharmacology relied on established and rigorous experimental methodologies.

## In Vitro Radioligand Binding Assays

These assays quantify the affinity of a drug for its target receptor.

- Objective: To determine the inhibition constant (Ki) of **Padsevonil** for SV2 isoforms and GABAA receptor subtypes.
- Methodology:
  - Membrane Preparation: Recombinant human SV2A, SV2B, and SV2C proteins were expressed in HEK 293 cells, and rat GABAA receptor subunits were expressed in COS-7 cells. Cell membranes containing the target receptors were then prepared and isolated. [13]
  - Binding Reaction: Membranes were incubated with a specific radioligand (e.g., [3H]UCB-30889 for SV2A, [3H]Flumazenil for the BZD site) and varying concentrations of the unlabeled test compound (**Padsevonil**).

- Separation: The reaction mixture was filtered to separate the receptor-bound radioligand from the unbound radioligand.
- Quantification: The radioactivity retained on the filter, representing the bound radioligand, was measured using liquid scintillation counting.
- Data Analysis: The data were used to generate a competition curve, from which the IC<sub>50</sub> (concentration of the drug that inhibits 50% of specific radioligand binding) was determined. The *K<sub>i</sub>* was then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

**Caption:** Workflow for a typical radioligand displacement assay.

## Electrophysiological Assays

These methods measure the functional consequences of drug-receptor interaction on ion channel activity.

- Objective: To characterize **Padsevonil** as a modulator of GABA<sub>A</sub> receptor function and determine its potency (EC<sub>50</sub>) and efficacy.
- Methodology (Patch Clamp):
  - Cell Culture: A cell line (e.g., CHO-K1) stably expressing recombinant human GABA<sub>A</sub> receptors (e.g.,  $\alpha 1\beta 2\gamma 2$ ) or primary cortical neurons with native receptors were cultured.[3][14]
  - Recording: A glass micropipette formed a high-resistance seal with the membrane of a single cell (whole-cell configuration). The membrane potential was clamped at a set voltage.
  - Drug Application: The endogenous agonist GABA was applied at a low concentration (e.g., EC<sub>20</sub>, a concentration that produces 20% of the maximal response) to elicit a baseline chloride current (I<sub>GABA</sub>).[3]
  - Modulation: **Padsevonil** was then co-administered with GABA at various concentrations. The potentiation of the GABA-induced chloride current was recorded.[3]
  - Data Analysis: The potentiation of I<sub>GABA</sub> was plotted against the concentration of **Padsevonil** to determine the EC<sub>50</sub> and maximal efficacy relative to a reference agonist like zolpidem.[3]
- Methodology (Two-Electrode Voltage Clamp - TEVC): This technique was used to assess subtype selectivity by expressing different combinations of GABA<sub>A</sub> receptor subunits in *Xenopus* oocytes.[3][14]



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for patch-clamp electrophysiology.

## In Vivo Receptor Occupancy via PET Imaging

- Objective: To quantify the percentage of target receptors occupied by **Padsevonil** in the living human brain at clinically relevant doses.
- Methodology:
  - Subject Recruitment: Healthy volunteers were enrolled in the studies.[1][15]
  - Baseline Scan: A baseline Positron Emission Tomography (PET) scan was performed after injection of a specific radiotracer ([<sup>11</sup>C]UCB-J for SV2A or [<sup>11</sup>C]flumazenil for GABAA) to

measure baseline receptor density.[15]

- Drug Administration: Subjects received single or multiple doses of **Padsevonil**.[15]
- Post-Dose Scan: PET scans were repeated at various time points after drug administration. **Padsevonil** displaces the radiotracer from the target, leading to a reduction in the PET signal.
- Pharmacokinetic Sampling: Blood samples were collected to measure plasma concentrations of **Padsevonil**.[15]
- Data Analysis: The reduction in the PET signal post-dose compared to baseline was used to calculate the percentage of receptor occupancy (RO). RO data were then correlated with plasma drug concentrations to establish an exposure-occupancy relationship.

## Conclusion

**Padsevonil** represents a landmark in rational drug design for epilepsy, embodying a hypothesis-driven approach to creating a dual-target ASM. Its neuropharmacological profile is unique, characterized by high-affinity, slow-dissociation binding to all three SV2 isoforms and partial agonism at the GABA<sub>A</sub> receptor's benzodiazepine site.[5][9][12] This profile was confirmed through extensive in vitro and in vivo studies, which demonstrated target engagement in a manner consistent with its design—achieving high presynaptic SV2A occupancy and lower, transient postsynaptic GABA<sub>A</sub> modulation at therapeutic doses.[1][16] Although **Padsevonil**'s clinical development was ultimately halted due to a lack of sufficient efficacy in Phase 3 trials, its journey from concept to clinic provides invaluable insights into the complexities of translating a compelling pharmacological mechanism into clinical benefit for drug-resistant epilepsy.[7] The data and methodologies detailed in this guide underscore the scientific rigor behind its development and serve as a critical reference for future research in neuropharmacology and ASM discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atriumhealth.org [atriumhealth.org]
- 5. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Interactions with Synaptic Vesicle 2 Proteins and the GABA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presynaptic antiseizure medications - basic mechanisms and clues for their rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Padsevonil-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 14. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SV2A-and-GABA-A-receptor-occupancy-in-healthy-volunteers-after-single-and-multiple-doses-of-padsevonil-using-the-PET-ligands-UCB-J-and-flumazenil [aesnet.org]
- 16. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the neuropharmacology of Padsevonil]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b609823#investigating-the-neuropharmacology-of-padsevonil>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)